![molecular formula C15H13N3O6S2 B2694519 methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034589-39-2](/img/structure/B2694519.png)
methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sophisticated organic compound with intricate structures that blend multiple functional groups. Due to its unique composition, it garners interest in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process, where each step requires precise control of conditions to ensure the desired product. Key reaction stages include:
Starting materials: The process typically begins with commercially available thiophene-2-carboxylic acid.
Functionalization: Introduction of the sulfonamide and pyrrolopyridinone groups is achieved through sequential coupling reactions.
Methoxylation: The final esterification step involves methanol and acid catalysts to form the methyl ester.
Industrial Production Methods: In an industrial setting, large-scale synthesis mirrors laboratory methods but incorporates optimizations for yield and cost-efficiency. This often involves:
Batch reactors: Ensuring precise temperature and pressure control.
Flow chemistry: To streamline the process, increase safety, and improve scalability.
化学反応の分析
Types of Reactions:
Oxidation: Due to the presence of thiophene, it can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced at its sulfonamide group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Reagents like bromine for electrophilic bromination.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Sulfonamide reductions to amines.
Substitution: Halogenated thiophenes and further derivatives depending on the substituent.
科学的研究の応用
In Chemistry: Used as a building block in the synthesis of complex molecules and novel materials.
In Biology: Studies suggest potential as a bioactive compound due to its structural similarity to natural products.
In Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
In Industry:
作用機序
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets. These might include:
Enzyme inhibition: The sulfonamide group often mimics natural substrates, inhibiting specific enzymes.
Receptor binding: The pyrrolopyridinone structure allows for interaction with biological receptors.
類似化合物との比較
Thiophene-2-carboxylates
Pyrrolopyridinones
Sulfonamides
Uniqueness:
The integration of these distinct groups within a single molecule.
Enhanced reactivity and versatility compared to simpler analogs.
Conclusion
Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant scientific interest due to its complex structure and multifaceted applications. Its synthesis, reactivity, and potential in various fields underscore the importance of ongoing research in understanding and harnessing its properties.
特性
IUPAC Name |
methyl 3-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c1-24-15(21)12-10(4-8-25-12)26(22,23)17-6-7-18-13(19)9-3-2-5-16-11(9)14(18)20/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZOGCQHVGYZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
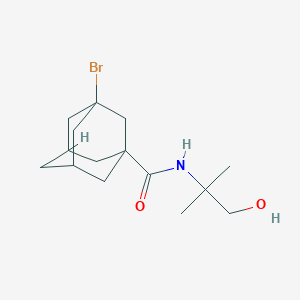
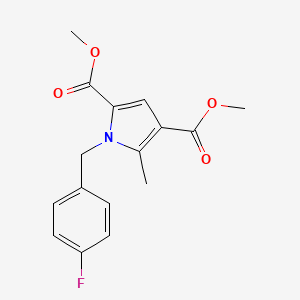
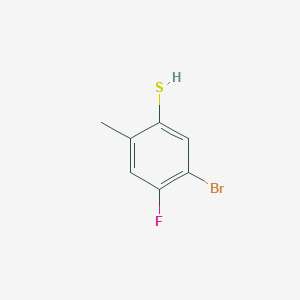
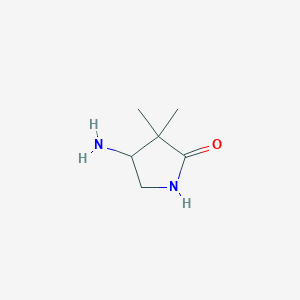
![N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2694445.png)
![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)
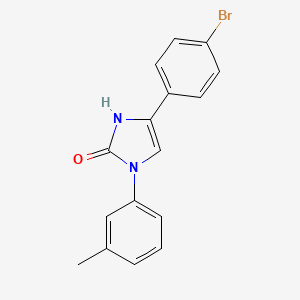
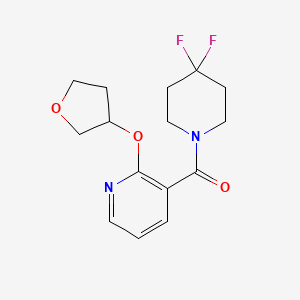
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
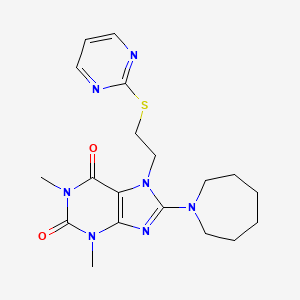
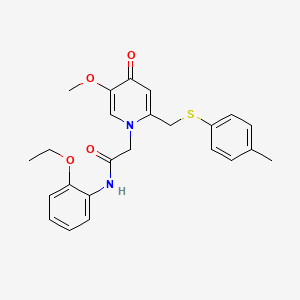
![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
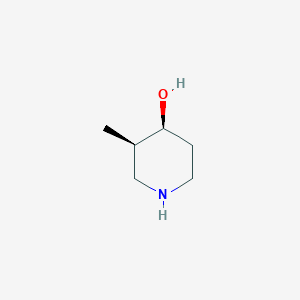
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)
